(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone
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Overview
Description
(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a piperidine ring, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Quinoline Derivative Formation: The quinoline ring can be synthesized through various methods, including the Skraup synthesis.
Coupling Reactions: The final step involves coupling the piperidine and quinoline derivatives under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research into this compound could reveal similar activities.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone: A similar compound with slight modifications in the functional groups.
(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone: Substitution of chlorine with bromine.
(1-((4-methylphenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone: Substitution of chlorine with a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H29ClN2O3S |
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Molecular Weight |
425.0 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C21H29ClN2O3S/c22-18-9-11-19(12-10-18)28(26,27)23-13-3-7-17(15-23)21(25)24-14-4-6-16-5-1-2-8-20(16)24/h9-12,16-17,20H,1-8,13-15H2 |
InChI Key |
JALSUCQBKFICGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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